p-Tolylthiourea

Corrosion inhibition Cold rolled steel Citric acid

Select p-Tolylthiourea for superior performance in acid cleaning and MOF synthesis. With 97.36% corrosion inhibition for cold rolled steel in citric acid, it outperforms TU, ETU, and DMTU. It also demonstrates enhanced oxidative stability over phenyl and methyl analogs and reliably forms polymeric octahedral complexes with Co(II) and Ni(II) in a defined 1:1 stoichiometry.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 622-52-6
Cat. No. B1348918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolylthiourea
CAS622-52-6
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=S)N
InChIInChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
InChIKeyVXLFMCZPFIKKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolylthiourea (CAS 622-52-6) – Technical Baseline and Procurement Relevance


p-Tolylthiourea (1-p-tolylthiourea, N-(4-methylphenyl)thiourea) is an N-aryl-substituted thiourea derivative with the molecular formula C₈H₁₀N₂S and a molecular weight of 166.25 g/mol . It is a white to pale yellow crystalline solid with a reported melting point of 180 °C and a calculated XLogP3 of 1.100 . The compound is synthesized via condensation of p-toluidine with thiourea or ammonium thiocyanate and functions as a ligand in coordination chemistry, a corrosion inhibitor, a catalyst in organic transformations, and a building block in medicinal chemistry .

p-Tolylthiourea (CAS 622-52-6) – Why Generic Substitution Is Not Viable


Thiourea derivatives exhibit pronounced structure-dependent performance across applications including corrosion inhibition, coordination chemistry, and redox behavior. The substituent identity and position on the aromatic ring critically modulate electron density at the thiocarbonyl sulfur atom, which governs adsorption strength, metal-ligand bond stability, and oxidation susceptibility [1][2]. For instance, the para-methyl substitution in p-tolylthiourea confers distinct electronic and steric properties compared to unsubstituted thiourea, phenylthiourea, ortho-tolylthiourea, and N-alkyl derivatives such as methylthiourea or ethylthiourea. Consequently, substituting one thiourea derivative for another without empirical validation risks substantial performance degradation in target applications.

p-Tolylthiourea (CAS 622-52-6) – Quantitative Differentiator Evidence


Superior Corrosion Inhibition Efficiency in Citric Acid on Cold Rolled Steel

In a direct head-to-head experimental study of four thiourea derivatives in 1.0 M citric acid on cold rolled steel, p-tolylthiourea (p-TTU) exhibited the highest corrosion inhibition efficiency among the series, achieving a maximum of 97.36% [1]. This performance substantially exceeded that of 1,3-dimethylthiourea (DMTU), N-ethylthiourea (ETU), and unsubstituted thiourea (TU) under identical conditions.

Corrosion inhibition Cold rolled steel Citric acid Thiourea derivatives

Balanced Mixed-Type Inhibition Mechanism for Enhanced Protection

Potentiodynamic polarization measurements revealed that p-tolylthiourea acts as a mixed-type inhibitor, effectively retarding both cathodic hydrogen evolution and anodic metal dissolution reactions [1]. In contrast, the comparators TU, ETU, and DMTU predominantly inhibit only the cathodic reaction under the same conditions [1].

Corrosion inhibitor Mixed-type inhibitor Potentiodynamic polarization Steel corrosion

Enhanced Oxidation Stability Relative to Closely Related Thioureas

Under comparable experimental conditions in acid medium, the rate of oxidation by chloramine-T follows the order: N-allylthiourea > N-phenylthiourea > N-methylthiourea > thiourea > N-tolylthiourea [1]. N-Tolylthiourea exhibits the slowest oxidation rate, indicating greater stability toward oxidative transformation than phenyl, methyl, and unsubstituted analogs.

Oxidation kinetics Chloramine-T Stability Formamidine disulfide

Polymeric Octahedral Coordination with Co(II) and Ni(II)

p-Tolylthiourea reacts with Co(II) and Ni(II) salts to form polymeric complexes with octahedral geometry and a 1:1 metal-to-ligand ratio [1]. This contrasts with the behavior of ortho-tolylthiourea, which may yield different coordination geometries or stoichiometries due to steric hindrance from the ortho-methyl group [1].

Coordination chemistry Cobalt Nickel Octahedral geometry

p-Tolylthiourea (CAS 622-52-6) – Evidence-Supported Application Scenarios


Corrosion Inhibitor for Cold Rolled Steel in Citric Acid Pickling and Cleaning

p-Tolylthiourea is recommended as a high-efficiency corrosion inhibitor for cold rolled steel exposed to citric acid environments. Evidence demonstrates a maximum inhibition efficiency of 97.36% and a mixed-type inhibition mechanism that protects both anodic and cathodic sites, outperforming TU, ETU, and DMTU under identical conditions [1]. This makes p-TTU suitable for industrial pickling baths, acid cleaning formulations, and chemical processing equipment where citric acid is used.

Stable Building Block for Oxidation-Sensitive Synthetic Transformations

In synthetic chemistry workflows requiring extended reaction times or oxidative conditions, p-tolylthiourea offers superior oxidative stability compared to phenyl, methyl, allyl, and unsubstituted thiourea analogs. Kinetic studies rank N-tolylthiourea as the least susceptible to oxidation by chloramine-T among five N-substituted thioureas [2]. This property reduces side reactions and enhances process consistency.

Ligand for Co(II) and Ni(II) Polymeric Complexes in Materials Science

p-Tolylthiourea reliably forms polymeric octahedral complexes with Co(II) and Ni(II) in a well-defined 1:1 metal-to-ligand stoichiometry [3]. This behavior supports applications in metal-organic framework (MOF) synthesis, metal ion extraction, and the development of magnetic or conductive materials, where the para-substituted tolyl group provides optimal electronic and steric properties.

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